N-(5-bromopyridin-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-4-8(11-5-7)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACXRAMFHQCJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350690 | |
| Record name | N-(5-bromopyridin-2-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186253-84-9 | |
| Record name | N-(5-bromopyridin-2-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura cross-coupling reaction is a key step in the synthesis of N-(5-bromopyridin-2-yl)cyclopropanecarboxamide. This reaction involves the coupling of bis(pinacolato)diboron with an aryl bromide under palladium catalysis.
- Dissolve bis(pinacolato)diboron and aryl bromide in anhydrous dioxane.
- Add cesium carbonate as a base and Pd(dppf)Cl₂ as the catalyst.
- Stir the mixture under an inert atmosphere at 90°C for 4 hours.
- Dilute with dichloromethane (DCM), filter through Celite, and concentrate under reduced pressure.
- Purify the crude product using flash chromatography (DCM/PE/EtOAc 5:2:3).
Yield: Approximately 71%.
Cyclopropanecarboxamide Formation
Following the cross-coupling reaction, cyclopropanecarboxamide is formed by reacting the intermediate with cyclopropanecarboxylic acid derivatives.
- Combine the intermediate product obtained from Suzuki coupling with cyclopropanecarboxylic acid in a solvent like ethanol.
- Use EDC (ethyl(dimethylaminopropyl)carbodiimide) as an activating agent to facilitate amide bond formation.
- Stir the reaction mixture overnight at room temperature.
- Extract the product using DCM and purify via flash chromatography.
Reductive Amination
Reductive amination is employed to introduce specific functional groups into the molecule, enhancing its chemical properties.
- React enantiomerically pure aldehydes with the intermediate compound in ethanol.
- Add sodium cyanoborohydride (NaCNBH₃) as a reducing agent.
- Stir at room temperature for several hours.
- Purify the resulting amine using chromatography techniques.
Final Purification
The final purification step ensures high purity (>95%) of this compound.
- Dissolve crude product in ethanol or methanol.
- Filter through activated charcoal to remove impurities.
- Evaporate solvent under reduced pressure to obtain a solid product.
Data Table: Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Suzuki–Miyaura Cross-Coupling | Bis(pinacolato)diboron, Pd(dppf)Cl₂ | Anhydrous dioxane | 90°C | 4 hours | ~71% |
| Cyclopropanecarboxamide Formation | Cyclopropanecarboxylic acid, EDC | Ethanol | Room temp | Overnight | ~80% |
| Reductive Amination | Aldehydes, NaCNBH₃ | Ethanol | Room temp | Several hrs | ~75% |
| Final Purification | Activated charcoal | Ethanol/Methanol | Room temp | - | >95% purity |
Notes on Optimization
- Catalyst Selection: Palladium catalysts like Pd(dppf)Cl₂ are preferred for their high efficiency in cross-coupling reactions.
- Reaction Monitoring: Thin-layer chromatography (TLC) is recommended for monitoring reaction progress.
- Solvent Choice: Anhydrous solvents are critical to prevent unwanted side reactions during synthesis.
Chemical Reactions Analysis
N-(5-bromopyridin-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-bromopyridin-2-yl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biological Activity
N-(5-bromopyridin-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a brominated pyridine moiety attached to a cyclopropane ring and a carboxamide functional group. The presence of the bromine atom at the 5-position of the pyridine ring enhances its reactivity and biological activity, making it a subject of extensive research in various fields, including medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom plays a crucial role in modulating the compound's binding affinity and specificity towards these targets. Preliminary studies suggest that the compound may inhibit key signaling pathways involved in inflammation and cancer progression.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . It has demonstrated effectiveness against several bacterial strains, suggesting potential applications as an antimicrobial agent.
Comparative Studies
To better understand the biological activity of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(6-Bromopyridin-2-yl)cyclopropanecarboxamide | Similar cyclopropane and carboxamide structure but different bromine position | Potentially different biological activity due to substitution |
| N-(5-Chloropyridin-2-yl)cyclopropanecarboxamide | Chlorine instead of bromine on the pyridine ring | May exhibit different reactivity and bioactivity |
| N-(6-Fluoropyridin-2-yl)cyclopropanecarboxamide | Fluorine instead of bromine on the pyridine ring | Altered electronic properties affecting interactions |
Case Studies
- Anticancer Activity in Human Cell Lines : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer effects.
- Antimicrobial Efficacy : In another study, this compound was tested against various bacterial pathogens, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Inflammation Modulation : Research has also highlighted its potential as an anti-inflammatory agent. In vitro assays indicated that it effectively reduced pro-inflammatory cytokine production in activated macrophages.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the brominated pyridine moiety have resulted in derivatives with improved potency against specific targets, particularly in cancer therapy.
Comparison with Similar Compounds
Key Findings from Comparative Studies
- In contrast, cyano-substituted analogs (e.g., compound 23) exhibit stronger inhibition of GSK-3β and IKK2 due to increased π-stacking interactions . Amino Groups: Replacing bromine with an amino group (as in N-(5-aminopyridin-2-yl)cyclopropanecarboxamide) may improve aqueous solubility but could reduce target affinity due to decreased electron-withdrawing effects .
- Extended Scaffolds: Filgotinib incorporates a triazolo-pyridine core, which enhances metabolic stability and potency against JAK1 compared to simpler cyclopropanecarboxamide derivatives .
- Therapeutic Applications: Kinase Inhibitors: Derivatives with nanomolar IC50 values (e.g., compound 23) are prioritized for neurodegenerative and inflammatory diseases . CFTR Modulators: Sulfonyl-containing analogs show promise in treating cystic fibrosis via CFTR channel regulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-bromopyridin-2-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a brominated pyridine derivative (e.g., 5-bromopyridin-2-amine) with cyclopropanecarboxylic acid chloride. Key steps include:
- Condensation : Reacting 5-bromopyridin-2-amine with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine or NaH) to form the amide bond .
- Solvent Selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for solubility and reaction efficiency .
- Temperature Control : Maintaining low temperatures (0–5°C) during condensation minimizes side reactions and improves yield .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) for biological testing .
Q. What analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the cyclopropane ring and amide bond formation, with characteristic shifts for the bromopyridine moiety (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity and identifies byproducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₉H₉BrN₂O; [M+H]⁺ = 241.08 g/mol) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance biological efficacy?
- Methodological Answer :
- Derivatization : Synthesize analogs by replacing the bromine atom with other halogens (Cl, I) or functional groups (e.g., -NH₂, -CF₃) to evaluate electronic effects on target binding .
- Cyclopropane Modifications : Introduce substituents (e.g., methyl groups) to the cyclopropane ring to study steric effects on conformational stability and activity .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cellular models (e.g., cancer cell lines) to correlate structural changes with potency. For example, brominated pyridines are known to interact with ATP-binding pockets in kinases .
Q. What strategies are effective in resolving contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Compile data from multiple studies to identify trends, such as common off-target effects or solvent-dependent activity (e.g., DMSO concentration affecting assay results) .
- Crystallography : Use X-ray crystallography (via SHELX software ) to resolve the compound’s binding mode with targets, clarifying discrepancies in reported IC₅₀ values.
- Proteomic Profiling : Employ mass spectrometry-based proteomics to identify unintended protein interactions that may explain variability in phenotypic assays .
Q. How can researchers elucidate the mechanism of action (MoA) of this compound in complex biological systems?
- Methodological Answer :
- Target Deconvolution : Use affinity chromatography with a biotinylated derivative to pull down binding partners from cell lysates, followed by LC-MS/MS identification .
- Gene Expression Profiling : RNA-seq or CRISPR-Cas9 screens can reveal pathways modulated by the compound, such as apoptosis or DNA repair .
- Molecular Dynamics (MD) Simulations : Simulate the compound’s interaction with putative targets (e.g., kinases) to predict binding kinetics and validate hypotheses from crystallographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
